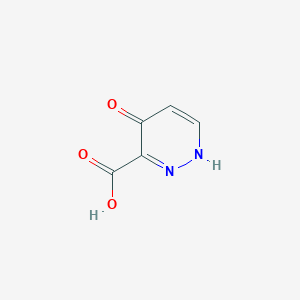![molecular formula C8H6BF3KN B6260404 potassium [(3-cyanophenyl)methyl]trifluoroboranuide CAS No. 2126821-82-5](/img/no-structure.png)
potassium [(3-cyanophenyl)methyl]trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium [(3-cyanophenyl)methyl]trifluoroboranuide is a special class of organoboron reagents . It offers several advantages over the corresponding boronic acids and esters as they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Synthesis Analysis
Potassium trifluoroborates have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . These organoboron reagents have inherent limitations including: boronic acids are often difficult to purify and have uncertain stoichiometry; the boronate esters lack atom-economy and thus detract market value; and boranes are limited by their hydroboration method of preparation, are air-sensitive, and lack functional-group compatibility .Molecular Structure Analysis
The molecular formula of potassium [(3-cyanophenyl)methyl]trifluoroboranuide is C7H4BF3KN . Its molecular weight is 209.02 g/mol .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Physical And Chemical Properties Analysis
Potassium [(3-cyanophenyl)methyl]trifluoroboranuide is a solid substance . Its melting point ranges from 196°C to 200°C .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Potassium trifluoroborates, including potassium [(3-cyanophenyl)methyl]trifluoroboranuide, are expected to continue playing a significant role in Suzuki–Miyaura-type reactions . Their stability and compliance with strong oxidative conditions make them an attractive choice for future research and applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for potassium [(3-cyanophenyl)methyl]trifluoroboranuide involves the reaction of 3-cyanobenzyl chloride with potassium trifluoroboride followed by treatment with potassium hydroxide.", "Starting Materials": [ "3-cyanobenzyl chloride", "potassium trifluoroboride", "potassium hydroxide", "anhydrous tetrahydrofuran", "diethyl ether" ], "Reaction": [ "Dissolve 3-cyanobenzyl chloride in anhydrous tetrahydrofuran.", "Add potassium trifluoroboride to the solution and stir for 2 hours at room temperature.", "Add diethyl ether to the reaction mixture and filter the precipitated product.", "Wash the product with diethyl ether and dry under vacuum.", "Dissolve the product in anhydrous tetrahydrofuran.", "Add potassium hydroxide to the solution and stir for 2 hours at room temperature.", "Filter the precipitated product and wash with diethyl ether.", "Dry the product under vacuum to obtain potassium [(3-cyanophenyl)methyl]trifluoroboranuide." ] } | |
Número CAS |
2126821-82-5 |
Nombre del producto |
potassium [(3-cyanophenyl)methyl]trifluoroboranuide |
Fórmula molecular |
C8H6BF3KN |
Peso molecular |
223 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



